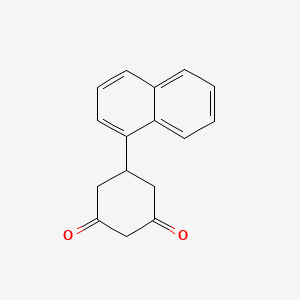

5-(Naphthalen-1-yl)cyclohexane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-naphthalen-1-ylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-13-8-12(9-14(18)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-7,12H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEHHBMFESZNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440396 | |

| Record name | 5-(Naphthalen-1-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144128-68-7 | |

| Record name | 5-(1-Naphthalenyl)-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144128-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Naphthalen-1-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 5 Naphthalen 1 Yl Cyclohexane 1,3 Dione

Enolization and Tautomeric Equilibria in Cyclohexane-1,3-diones

Cyclohexane-1,3-dione and its derivatives, including the 5-(Naphthalen-1-yl) substituted variant, exist as a mixture of tautomeric forms: the diketo form and the enol form. youtube.com The equilibrium between these two forms is a fundamental characteristic of β-dicarbonyl compounds. The protons on the α-carbon (the C2 "active methylene" group) are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Deprotonation leads to a resonance-stabilized enolate ion, which upon protonation can yield either the original keto form or the tautomeric enol form.

In many cases, the enol tautomer of cyclic 1,3-diones is substantially populated and can even be the predominant form in solution. nih.gov This stability is attributed to the formation of a conjugated system (O=C-C=C-OH) and the potential for a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. nih.gov This creates a stable six-membered pseudo-ring. For cyclohexane-1,3,5-trione, the enol form is significantly more stable because it results in an aromatic ring (phloroglucinol), a powerful driving force. youtube.com While 5-(Naphthalen-1-yl)cyclohexane-1,3-dione does not achieve aromaticity in its dione (B5365651) ring upon enolization, the principles of conjugation and hydrogen bonding remain key stabilizing factors for its enol form.

Table 1: Tautomeric Forms of this compound

| Tautomer | Structure | Key Features |

|---|---|---|

| Diketo Form |  |

Contains two carbonyl (C=O) groups and an active methylene (B1212753) (CH2) group at the 2-position. |

| Enol Form |  |

Features a carbon-carbon double bond, a hydroxyl (OH) group, and a carbonyl group. Stabilized by conjugation and intramolecular hydrogen bonding. |

Electrophilic and Nucleophilic Reactions at the Active Methylene and Carbonyl Centers

The versatility of cyclohexane-1,3-dione derivatives in synthesis stems from the dual reactivity of the ring. researchgate.net

Nucleophilicity at the Active Methylene Carbon (C2): The protons at the C2 position are acidic, with a pKa value for the parent cyclohexane-1,3-dione of approximately 5.26. This acidity allows for easy deprotonation by a base to form a highly stabilized enolate anion. This enolate is a potent nucleophile that readily attacks a wide range of electrophiles, making the C2 position a primary site for alkylation, acylation, and condensation reactions.

Electrophilicity at the Carbonyl Carbons (C1 and C3): The carbonyl carbons are electron-deficient and thus electrophilic. They are susceptible to attack by various nucleophiles. These reactions can lead to the formation of hemiketals, ketals, or, under certain conditions, can serve as precursors for the synthesis of heterocyclic systems like pyrans and xanthenes through condensation with other reagents. researchgate.netsemanticscholar.org

Functionalization at the 2-Position of the Cyclohexane-1,3-dione Ring

The active methylene group at the 2-position is the most common site for derivatization, allowing for the introduction of a wide array of substituents.

The nucleophilic enolate of this compound can undergo C-acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction, typically conducted in the presence of a base like pyridine or triethylamine, results in the formation of 2-acyl-5-(naphthalen-1-yl)cyclohexane-1,3-dione derivatives. These resulting triketone compounds are of interest as they often exist predominantly in a chelated enol form and are themselves valuable synthetic intermediates. nih.gov A study on various 2-acyl-cyclohexane-1,3-diones found that the nature of the acyl side chain significantly influences their biological activity, with an alkyl chain of 11 carbons showing optimal inhibitory effects on certain enzymes. nih.gov

Table 2: Representative Acylation Reactions at the 2-Position

| Acylating Agent | General Conditions | Product Structure |

|---|---|---|

| Acetyl chloride | Base (e.g., Pyridine) |  |

| Benzoyl chloride | Base (e.g., Triethylamine) |  |

The active methylene position can be readily halogenated using standard electrophilic halogenating agents. For instance, reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like carbon tetrachloride or chloroform introduces a bromine or chlorine atom, respectively, at the C2 position. The resulting 2-halo-5-(naphthalen-1-yl)cyclohexane-1,3-dione is a versatile intermediate. The halogen can act as a leaving group in substitution reactions or facilitate other transformations, enhancing the synthetic utility of the core structure. nih.gov The introduction of halogens is a versatile tool in drug synthesis, often serving as a precursor step for more complex modifications. researchgate.net

Table 3: Representative Halogenation Reactions at the 2-Position

| Halogenating Agent | General Conditions | Product Structure |

|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or light, inert solvent (e.g., CCl4) |  |

| N-Chlorosuccinimide (NCS) | Inert solvent (e.g., CH2Cl2) |  |

Condensation of this compound with primary or secondary amines, or with amide acetals like N,N-dimethylformamide dimethyl acetal (DMF-DMA), yields 2-(aminomethylidene)cyclohexane-1,3-dione derivatives, also known as enaminones. This reaction involves the nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration. These enaminone derivatives are highly conjugated systems and serve as important building blocks in heterocyclic synthesis, including the preparation of pyridines and pyrimidines.

Transformations Involving the Naphthalen-1-yl Substituent

The naphthalen-1-yl group attached at the 5-position of the cyclohexane-1,3-dione ring can undergo electrophilic aromatic substitution. The cyclohexanedione ring, being a secondary alkyl substituent, is generally considered to be an activating group and an ortho, para-director. In the context of the 1-substituted naphthalene (B1677914) ring system, electrophilic attack is strongly favored at the C4 (peri) and C5 positions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound would be expected to yield a mixture of products, with substitution occurring primarily at the 4- and 5-positions of the naphthalene moiety. The precise ratio of these isomers would depend on the specific reagents and reaction conditions employed.

Table 4: Potential Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

| Reaction Type | Reagents | Expected Major Product Structures |

|---|---|---|

| Nitration | HNO3, H2SO4 |  |

| Bromination | Br2, FeBr3 |  |

| Acylation | RCOCl, AlCl3 |  |

Ring-Opening Cyclization Reactions of Cyclohexane-1,3-dione Spirocyclopropanes

While specific studies on the ring-opening cyclization of this compound spirocyclopropanes are not extensively detailed in the available literature, the reactivity of the parent cyclohexane-1,3-dione-2-spirocyclopropane scaffold provides a strong indication of the expected chemical behavior. These reactions typically involve the nucleophilic opening of the strained cyclopropane ring, followed by an intramolecular cyclization, leading to the formation of various fused heterocyclic systems. The regioselectivity of these reactions is a key aspect, often influenced by the nature of the nucleophile and the substituents on the cyclopropane ring.

For instance, the reaction of cyclohexane-1,3-dione-2-spirocyclopropanes with dimethylsulfoxonium methylide has been shown to proceed regioselectively, yielding 2,3,4,6,7,8-hexahydro-5H-1-benzopyran-5-ones in good to high yields. elsevierpure.comnih.gov This transformation involves the initial attack of the ylide on one of the cyclopropyl (B3062369) carbons, leading to the opening of the three-membered ring and subsequent intramolecular cyclization. The presence of a bulky 5-naphthalen-1-yl substituent would likely influence the stereochemical outcome of such reactions but is not expected to alter the fundamental course of the ring-opening cyclization.

Similar ring-opening cyclization reactions have been developed using other nucleophiles, such as primary amines and iodide. The reaction with primary amines provides a direct route to 2-substituted tetrahydroindol-4-ones, proceeding at room temperature without the need for additives. nih.gov Iodide-catalyzed reactions, on the other hand, can lead to the formation of tetrahydro-1-benzofuran-4(2H)-ones. elsevierpure.com The regioselectivity in the iodide-catalyzed reactions can be controlled by the choice of the iodide source and additives. elsevierpure.com

The general reactivity of cyclohexane-1,3-dione spirocyclopropanes is summarized in the table below, illustrating the versatility of this scaffold in the synthesis of heterocyclic compounds. The specific yields and reaction conditions would likely require optimization for a substrate bearing a 5-(naphthalen-1-yl) group.

| Nucleophile/Reagent | Product Type | General Observations |

| Dimethylsulfoxonium methylide | 2,3,4,6,7,8-Hexahydro-5H-1-benzopyran-5-ones | Regioselective formation of the benzopyranone core in good to high yields. elsevierpure.comnih.gov |

| Primary Amines | 2-Substituted Tetrahydroindol-4-ones | Efficient reaction at room temperature without additives, leading to good to excellent yields. nih.gov |

| Iodide Catalysts | Tetrahydro-1-benzofuran-4(2H)-ones | Regioselectivity can be controlled by the choice of iodide source and reaction conditions. elsevierpure.com |

Stereoselective Transformations

The prochiral nature of this compound, which possesses a plane of symmetry, makes it an ideal substrate for stereoselective transformations. These reactions aim to introduce new stereocenters in a controlled manner, leading to enantiomerically enriched or diastereomerically pure products. Such chiral building blocks are of significant interest in medicinal chemistry and materials science.

Hydrogenative Desymmetrization of 5-Substituted Cyclohexane-1,3-diones

A powerful strategy for the asymmetric synthesis of chiral cyclohexane (B81311) derivatives is the hydrogenative desymmetrization of 5-substituted cyclohexane-1,3-diones. This approach involves the enantioselective reduction of one of the two prochiral carbonyl groups, thereby creating a chiral hydroxy ketone. Ruthenium-based catalysts, particularly those featuring chiral diphosphine and diamine ligands, have proven to be highly effective for this transformation.

Research has demonstrated that the Ru-catalyzed hydrogenative desymmetrization of 2,2,5-trisubstituted cyclohexane-1,3-diones can construct three stereocenters with excellent enantio- and diastereoselectivities. dicp.ac.cn Although this specific example involves further substitution at the 2-position, the underlying principle of desymmetrizing the 5-substituted dione is directly applicable to this compound. The choice of the chiral catalyst and reaction conditions is critical for achieving high levels of stereocontrol.

A ruthenium-catalyzed transfer hydrogenative desymmetrization of 2,2,5-trisubstituted 1,3-cyclohexanediones has been developed for the construction of chiral multiple-substituted cyclohexanes with high enantioselectivity and diastereoselectivity. acs.orgacs.org This method highlights the potential for creating complex chiral structures from readily available starting materials. The 5-aryl substituent plays a crucial role in the stereochemical outcome, and the bulky naphthalenyl group in this compound would be expected to exert a significant steric influence, potentially leading to high levels of stereoselectivity.

The following table summarizes representative results for the hydrogenative desymmetrization of 5-aryl substituted cyclohexane-1,3-dione derivatives, showcasing the high enantioselectivities that can be achieved.

| 5-Aryl Substituent | Catalyst System | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Phenyl | RuCl(R,R)-Tsdpen | >99% | >20:1 |

| 4-Methoxyphenyl | RuCl(R,R)-Tsdpen | 99% | >20:1 |

| 4-Chlorophenyl | RuCl(R,R)-Tsdpen | 98% | >20:1 |

Data adapted from studies on related 5-aryl-2,2-disubstituted-cyclohexane-1,3-diones, illustrating the general efficacy of the catalytic system.

Diastereoselective and Enantioselective Syntheses

Beyond desymmetrization, the this compound scaffold can be utilized in various other diastereoselective and enantioselective syntheses. The presence of the existing stereocenter at the 5-position (in a racemic or enantiomerically pure form) can direct the stereochemical outcome of subsequent reactions at other positions of the cyclohexane ring.

For instance, the enolates derived from this compound can undergo diastereoselective alkylation or aldol (B89426) reactions. The bulky naphthalenyl group would be expected to effectively shield one face of the enolate, leading to a high degree of stereocontrol in the approach of the electrophile.

Furthermore, enantioselective methodologies can be applied to create chiral derivatives. For example, the development of pseudo five-component reactions has enabled the diastereoselective synthesis of cyclohexane-1,3-dicarboxamide derivatives. researchgate.net While not directly involving the target molecule, this illustrates the broader potential for developing multicomponent, stereoselective reactions based on the cyclohexane-1,3-dione core.

The combination of desymmetrization and remote stereocontrol in ruthenium-catalyzed transfer hydrogenative desymmetrization of 2,2,5-trisubstituted 1,3-cyclohexanediones has been successfully developed for the construction of chiral multiple-substituted cyclohexanes with high enantioselectivity and diastereoselectivity. acs.orgacs.org This demonstrates that the stereocenter at the 5-position can effectively influence the stereochemical outcome of reactions at other positions on the ring, enabling the synthesis of complex, multi-chiral molecules.

Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the local magnetic fields around atomic nuclei. For 5-(Naphthalen-1-yl)cyclohexane-1,3-dione, ¹H and ¹³C NMR are the primary methods for determining its complex structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the connectivity between adjacent protons. In the case of this compound, the spectrum would be expected to show distinct signals for the protons on the naphthalene (B1677914) ring and the cyclohexane-1,3-dione moiety.

The protons of the naphthalene ring would typically appear in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns would depend on the substitution pattern and the electronic effects of the cyclohexane-dione substituent. The protons on the cyclohexane (B81311) ring would be found in the aliphatic region. The methine proton at the C5 position, being adjacent to the naphthalene ring, would likely be shifted downfield compared to the other methylene (B1212753) protons of the ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthalene-H | 7.0 - 8.5 | m (multiplet) | N/A |

| Cyclohexane-H5 | 3.5 - 4.5 | m (multiplet) | N/A |

| Cyclohexane-H2, H4, H6 | 2.0 - 3.0 | m (multiplet) | N/A |

| This table is illustrative and not based on reported experimental data. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. For this compound, the ¹³C NMR spectrum would be characterized by signals corresponding to the carbonyl carbons, the aromatic carbons of the naphthalene ring, and the aliphatic carbons of the cyclohexane ring.

The two carbonyl carbons (C1 and C3) of the dione (B5365651) would be expected to resonate at the most downfield region of the spectrum (typically δ 190-220 ppm). The ten carbons of the naphthalene ring would appear in the aromatic region (δ 120-150 ppm). The six carbons of the cyclohexane ring would be observed in the aliphatic region (δ 20-60 ppm).

Specific, experimentally determined ¹³C NMR data for this compound is not available in the surveyed literature. The following table provides a hypothetical representation of the expected chemical shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (C1, C3) | 190 - 220 |

| Naphthalene-C | 120 - 150 |

| Cyclohexane-C5 | 40 - 50 |

| Cyclohexane-C2, C4, C6 | 20 - 40 |

| This table is illustrative and not based on reported experimental data. |

Advanced Two-Dimensional NMR Techniques for Complex Structure Assignment

For a molecule with a complex structure like this compound, one-dimensional NMR spectra can sometimes be ambiguous due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are employed for definitive structure assignment. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, helping to trace the proton connectivity within the cyclohexane and naphthalene rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate the proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. This would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity between the naphthalene and cyclohexane-1,3-dione moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for the identification of functional groups within a molecule. In the IR spectrum of this compound, the most prominent absorption bands would be associated with the carbonyl groups and the aromatic ring.

A strong absorption band characteristic of the C=O stretching vibration of the ketone functional groups would be expected in the region of 1700-1740 cm⁻¹. The presence of two carbonyl groups might lead to a splitting of this peak. The C-H stretching vibrations of the aromatic naphthalene ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclohexane ring would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to several bands in the 1450-1600 cm⁻¹ region.

A summary of the expected IR absorption bands is provided in the table below. It is important to note that specific experimental IR data for this compound is not publicly documented.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) Stretch | 1700 - 1740 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| This table is illustrative and not based on reported experimental data. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound. For this compound (C₁₆H₁₄O₂), the molecular weight is 238.28 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 238.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition and thus the molecular formula of a compound. For C₁₆H₁₄O₂, the exact mass would be calculated and compared with the experimentally determined value to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum would also provide valuable structural information, for instance, showing the loss of the naphthalene or parts of the cyclohexane-dione ring.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene moiety in this compound contains an extended π-conjugated system, which would be expected to give rise to strong absorptions in the UV region of the electromagnetic spectrum. The carbonyl groups also have n→π* and π→π* transitions. The position and intensity of the absorption maxima (λ_max) would be characteristic of the chromophores present in the molecule.

Fluorescence spectroscopy can also be a valuable tool, as naphthalene and its derivatives are often fluorescent. Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength. The emission spectrum would be characteristic of the fluorophore and can be influenced by its chemical environment. Detailed experimental studies using these techniques would be necessary to fully characterize the electronic properties of this compound.

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly available, a wealth of information from structurally related compounds allows for a detailed and scientifically rigorous projection of its solid-state molecular architecture. X-ray crystallography provides unambiguous proof of atomic arrangement and conformational details within a crystal lattice.

The analysis of analogous compounds, particularly other 5-substituted and 2-substituted cyclohexane-1,3-diones, reveals consistent conformational trends for the six-membered ring. In the solid state, the cyclohexane-1,3-dione moiety is known to adopt specific non-planar conformations to minimize steric and torsional strain.

Detailed research on compounds such as 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione has shown that the cyclohexane-1,3-dione ring can adopt a twist-boat conformation . nih.gov In other related structures, a chair conformation is observed. nih.gov The specific conformation is influenced by the nature of the substituents and the packing forces within the crystal.

For this compound, the key structural question is the orientation of the bulky naphthyl group. In any substituted cyclohexane system, there is a strong energetic preference for large substituents to occupy an equatorial position to avoid destabilizing steric clashes known as 1,3-diaxial interactions. pressbooks.pubmsu.edu An axial orientation would force the large naphthyl group into close proximity with the axial hydrogens or other groups at the C1 and C3 positions, leading to significant van der Waals repulsion.

Therefore, it is predicted that in the solid state, this compound would adopt a chair or a twist-boat conformation where the naphthalen-1-yl substituent is positioned equatorially. This arrangement represents the most stable thermodynamic state, minimizing steric hindrance and allowing for efficient crystal packing. The phenyl group in the closely related 5-phenylcyclohexane-1,3-dione (B1588847) is also expected to favor this equatorial orientation. chemicalbook.combldpharm.comchemicalbook.comsigmaaldrich.com

The table below summarizes the observed or predicted conformations for structurally related cyclohexane-1,3-dione derivatives, providing a basis for the expected solid-state structure of the title compound.

| Compound Name | Observed/Predicted Conformation of Cyclohexane Ring | Substituent Position | Reference |

| 2-(1,3-Dithietan-2-ylidene)cyclohexane-1,3-dione | Twist-Boat | N/A (Substituent at C2) | nih.gov |

| 2-(Phenylaminomethylidene)cyclohexane-1,3-dione | Chair | N/A (Substituent at C2) | nih.gov |

| 5-Phenylcyclohexane-1,3-dione | Predicted: Chair | Predicted: Equatorial | pressbooks.pubmsu.edu |

| This compound | Predicted: Chair or Twist-Boat | Predicted: Equatorial | pressbooks.pubmsu.edu |

Computational and Theoretical Investigations of 5 Naphthalen 1 Yl Cyclohexane 1,3 Dione

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules. nih.gov This approach is used to determine the optimized geometry, corresponding to the minimum energy structure of the molecule, and to calculate a wide array of electronic properties. nih.gov For a molecule like 5-(naphthalen-1-yl)cyclohexane-1,3-dione, DFT calculations typically use functionals such as B3LYP or PBE0 combined with basis sets like 6-31G(d) or the more extensive cc-pVTZ to achieve a balance between accuracy and computational cost. rsc.orgnih.gov Such calculations are foundational for all further computational analysis, including conformational searches and spectroscopic predictions.

The flexibility of the cyclohexane-1,3-dione ring and the rotational freedom of the bulky naphthalene (B1677914) substituent give rise to multiple possible conformations for this compound. The cyclohexane-1,3-dione moiety can exist in various forms, including chair, boat, and twist-boat conformations. The relative energies of these conformers, influenced by the steric and electronic effects of the naphthalene group, dictate the molecule's preferred shape.

Computational methods can be used to map the potential energy surface, revealing the relative stabilities of different conformers and the energy barriers for interconversion between them. nih.gov For instance, in the related cis-cyclohexane-1,3-diol, the equilibrium between diequatorial and diaxial conformations is highly solvent-dependent, a phenomenon that can be quantitatively explored through computational modeling. rsc.org For this compound, the key conformational question involves the orientation of the naphthalene ring (axial vs. equatorial) and its rotational angle relative to the cyclohexane (B81311) ring. An illustrative energy landscape might show several local minima corresponding to different stable conformers.

Table 1: Illustrative Conformational Energy Data for this compound

This table presents hypothetical data representative of a typical conformational analysis study.

| Conformer | Naphthalene Position | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Equatorial (anti) | 0.00 | 75.1 |

| 2 | Equatorial (gauche) | 0.85 | 18.3 |

| 3 | Axial (anti) | 2.10 | 3.5 |

| 4 | Axial (gauche) | 2.50 | 2.1 |

| 5 | Twist-Boat | 5.50 | <0.1 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO is likely centered on the electron-accepting cyclohexane-1,3-dione moiety. DFT calculations can precisely map the spatial distribution of these orbitals and quantify the energy gap. kyoto-u.ac.jp This analysis is vital for predicting how the molecule will interact with other reagents. bhu.ac.inresearcher.life

Table 2: Representative Frontier Molecular Orbital Data

This table shows typical values obtained from DFT calculations for organic molecules of similar size.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.45 | Indicates chemical stability and electronic transition energy |

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution and reactive sites within a molecule. researchgate.net The ESP map displays regions of positive and negative electrostatic potential on the electron density surface, which are crucial for predicting non-covalent interactions and sites for electrophilic or nucleophilic attack. nih.govresearchgate.net

Quantum chemical calculations are highly effective at predicting spectroscopic data, which is invaluable for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. rsc.org This method computes the isotropic magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.govstackexchange.com

By comparing the computationally predicted ¹H and ¹³C NMR spectra with experimental data, chemists can confirm the correct structure from a set of possible isomers or conformers. nrel.gov Discrepancies between calculated and experimental shifts can often be resolved by considering solvent effects or by averaging the shifts over a Boltzmann-weighted population of low-energy conformers. researchgate.net

Table 3: Illustrative Comparison of Experimental and GIAO-DFT Calculated ¹³C NMR Chemical Shifts

This table provides a hypothetical example of how calculated and experimental NMR data are compared. Specific assignments are for illustrative purposes.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

| C1 (C=O) | 209.5 | 210.2 | -0.7 |

| C3 (C=O) | 209.8 | 210.4 | -0.6 |

| C5 | 42.1 | 41.5 | +0.6 |

| C1' (Naphthyl) | 135.2 | 134.8 | +0.4 |

| C4a' (Naphthyl) | 128.9 | 128.5 | +0.4 |

Reaction Mechanism Studies Using Quantum Chemical Approaches

Beyond static properties, quantum chemistry can elucidate the dynamic processes of chemical reactions. By mapping the entire reaction pathway, from reactants to products via transition states, researchers can gain a detailed understanding of reaction mechanisms, kinetics, and selectivity.

A transition state (TS) represents the highest energy point along a reaction coordinate. It is a fleeting structure that is not directly observable experimentally but is critical in determining the rate of a reaction. Quantum chemical methods can locate the precise geometry of a transition state, which is characterized as a first-order saddle point on the potential energy surface with exactly one imaginary vibrational frequency.

For this compound, one could study, for example, the mechanism of enolization. This would involve calculating the structures of the keto and enol tautomers, locating the transition state for the proton transfer, and computing the activation energy barrier. The height of this energy barrier is directly related to the reaction rate; a lower barrier implies a faster reaction. Such studies are essential for understanding the molecule's reactivity in different chemical environments.

Solvation Effects on Reaction Pathways

The influence of a solvent on the behavior and reactivity of molecules is a critical aspect of chemical and biological processes. For cyclohexane-1,3-dione derivatives, understanding solvation effects is essential for predicting their stability, and interaction in a biological environment. Computational studies often employ molecular dynamics (MD) simulations in an aqueous environment to investigate these effects. elsevierpure.comacs.org

MD simulations can model the dynamic interactions between the solute—in this case, a cyclohexane-1,3-dione derivative—and the surrounding solvent molecules, typically water, to mimic physiological conditions. elsevierpure.com These simulations provide insights into how the solvent influences the conformational flexibility of the molecule and the stability of potential transition states in a reaction. The findings from these simulations are crucial for validating other computational models, such as molecular docking and QSAR. elsevierpure.comacs.org For instance, the stability of a ligand-protein complex predicted by docking can be further assessed by running MD simulations in an aqueous environment to see if the interaction is maintained over time. elsevierpure.com The inherent aqueous solubility and stability of the cyclohexane-1,3-dione scaffold make it a suitable candidate for such computational and experimental studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Cyclohexane-1,3-dione Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uniroma1.it For cyclohexane-1,3-dione derivatives, QSAR studies have been instrumental in identifying the key structural features that influence their activity, often as inhibitors of specific protein targets like the c-Met tyrosine kinase. elsevierpure.comacs.org This approach aims to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. biointerfaceresearch.com

The general workflow involves calculating a wide range of molecular descriptors for a set of known active compounds and then using statistical methods to build a predictive model. biointerfaceresearch.comnih.gov These models are rigorously validated to ensure their robustness and predictive power. researchgate.net

Calculation and Selection of Molecular Descriptors (Topological, Physicochemical, Quantum Chemical)

The foundation of a reliable QSAR model lies in the calculation and careful selection of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For cyclohexane-1,3-dione derivatives, a diverse set of descriptors is typically calculated using specialized software like Gaussian 09W, ChemSketch, and Chem3D. nih.govacs.org These descriptors fall into several categories:

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule, describing its size, shape, and branching. Total connectivity is an example of a topological descriptor used in studies of these compounds. elsevierpure.comnih.gov

Physicochemical Descriptors: These describe properties such as lipophilicity (e.g., logP), molar refractivity, and polar surface area. elsevierpure.comnih.gov Properties like stretch-bend character and the number of hydrogen bond acceptors are also considered. acs.orgnih.gov

Quantum Chemical (Electronic) Descriptors: These are calculated using quantum mechanics methods like Density Functional Theory (DFT) and provide information about the electronic structure of the molecule. biointerfaceresearch.comacs.org Key quantum chemical descriptors include the total energy, the energy of the Highest Occupied Molecular Orbital (HOMO), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). elsevierpure.comacs.orgnih.gov

Once calculated, not all descriptors are included in the final model. A crucial step is descriptor selection to avoid overfitting and to identify the most relevant properties. Techniques like Principal Component Analysis (PCA) are used to reduce the dimensionality of the data and identify descriptors that are highly correlated with the biological activity while having low inter-correlation with each other. nih.govacs.org

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Cyclohexane-1,3-dione Derivatives

| Descriptor Category | Example Descriptors | Software/Method |

| Topological | Total Connectivity | ChemSketch |

| Physicochemical | Polar Surface Area (PSA) | ChemSketch, Chem3D |

| Connolly Molecular Area | Chem3D | |

| Hydrogen Bond Acceptors | DFT Calculations | |

| Quantum Chemical | Total Energy (E_total) | Gaussian 09W (DFT) |

| HOMO Energy | Gaussian 09W (DFT) | |

| LUMO Energy | Gaussian 09W (DFT) | |

| Dipole Moment | Gaussian 09W (DFT) |

Development and Validation of QSAR Models

After selecting the most relevant descriptors, a mathematical model is developed to correlate them with the biological activity (often expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration). biointerfaceresearch.com Common methods for model development include:

Multiple Linear Regression (MLR): This method creates a linear equation that describes the relationship between the descriptors and the activity. biointerfaceresearch.comnih.gov It is valued for its simplicity and interpretability.

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture intricate relationships between structure and activity. biointerfaceresearch.comresearchgate.net They are often used to improve the predictive accuracy of models based on descriptors selected by MLR. nih.gov A typical ANN consists of an input layer (for the descriptors), one or more hidden layers, and an output layer (for the predicted activity). nih.gov

The development of a robust QSAR model requires rigorous validation to ensure its statistical significance and predictive power for new compounds. nih.gov Validation is performed using several statistical metrics and procedures:

Internal Validation: This assesses the stability of the model. The most common technique is leave-one-out cross-validation (LOO-CV), which results in a cross-validated correlation coefficient (q² or R²cv). uniroma1.itresearchgate.net A high q² value (typically > 0.5) indicates good internal consistency. uniroma1.it

External Validation: This evaluates the model's ability to predict the activity of compounds not used in its development. The dataset is split into a training set (to build the model) and a test set (to validate it). nih.gov The predictive ability is measured by the correlation coefficient (R²) for the test set, with a value greater than 0.6 often considered acceptable. uniroma1.itresearchgate.net

Y-Randomization Test: This test ensures the model is not the result of a chance correlation. The biological activity values (Y-vector) are randomly shuffled, and a new model is built. nih.gov A valid model should have significantly lower statistical quality for the randomized data compared to the original data. uniroma1.it

Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. nih.govnih.gov This is crucial for ensuring that predictions are only made for compounds similar to those used to build the model. nih.gov

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (for training set) | High value (e.g., > 0.8) |

| q² or R²cv | Cross-validated correlation coefficient | > 0.5 |

| R²test | Correlation coefficient for the external test set | > 0.6 |

Molecular Docking Simulations for Predicted Interaction Modes with Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. elsevierpure.comresearchgate.net This method is essential for understanding the molecular basis of a drug's action and for structure-based drug design. nih.gov

In studies involving cyclohexane-1,3-dione derivatives, molecular docking has been used to predict their binding modes within the active site of target proteins, such as the c-Met kinase, which is implicated in cancer. elsevierpure.comacs.orgresearchgate.net The primary goals of these simulations are:

To identify key noncovalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and amino acid residues in the protein's binding pocket. nih.gov

To rationalize the observed structure-activity relationships, explaining why certain structural modifications on the cyclohexane-1,3-dione scaffold lead to higher or lower biological activity.

To guide the design of new derivatives with improved binding affinity and selectivity. researchgate.net

The docking process involves placing the ligand in various conformations and positions within the receptor's active site and using a scoring function to estimate the binding affinity for each pose. The pose with the best score is then analyzed to understand the specific interactions. researchgate.net To enhance the understanding of reactive sites on the ligand, Molecular Electrostatic Potential (MEP) maps are often generated. elsevierpure.comnih.gov These maps visualize the electron density distribution, highlighting regions prone to electrophilic and nucleophilic attack, which can be correlated with potential interaction points in the protein's active site. nih.gov

Validation of the docking protocol is a critical step, often performed by redocking a known co-crystallized ligand into the protein's active site. japsonline.com If the docking protocol can accurately reproduce the experimental binding mode (typically with a Root Mean Square Deviation, RMSD, of less than 2.0 Å), it is considered reliable for screening new compounds. japsonline.com

Applications of 5 Naphthalen 1 Yl Cyclohexane 1,3 Dione As a Precursor in Complex Molecule Synthesis

Building Block for Fused and Spirocyclic Heterocyclic Systems

The strategic placement of the two ketone groups within the cyclohexane (B81311) ring of 5-(naphthalen-1-yl)cyclohexane-1,3-dione makes it an ideal precursor for constructing fused and spirocyclic heterocyclic systems. The reactivity of the enolizable β-dicarbonyl moiety facilitates reactions with a range of dinucleophiles and electrophiles to forge new ring systems.

Synthesis of Carbazolones and Indolones via Cyclization Strategies

The cyclohexane-1,3-dione framework is a key component in the synthesis of indolones, particularly spiro-oxindoles. An efficient method for creating spiro[cyclohexane-1,3′-indol-2′(3′H)-ones] involves a radical cyclization pathway. rsc.org This strategy typically uses a precursor like an o-bromo-N-acryloylanilide, which upon treatment with a radical initiator, undergoes cyclization to form the spiro-oxindole core. rsc.org By analogy, this compound can be envisioned as a precursor for analogous spiroindolone structures bearing a naphthalene (B1677914) moiety, which would be of interest in medicinal chemistry.

Preparation of Benzoacridinone and Phenanthrolinone Derivatives

The synthesis of complex fused nitrogen heterocycles such as benzoacridinones can be achieved using cyclohexane-1,3-dione derivatives. In a one-pot, three-component reaction, an aldehyde, an enaminone (derived from a cyclohexane-1,3-dione), and 1,3-indanedione can be reacted under microwave irradiation in the presence of acetic acid to yield indeno[1,2-b]quinoline derivatives. psu.edu Substituting this compound in this sequence would lead to the formation of benzoacridinone structures functionalized with a naphthalene group.

Similarly, phenanthrolinone skeletons, which are scaffolds in various bioactive molecules, can be synthesized using related dione (B5365651) precursors. nih.gov The synthesis of 1,10-phenanthroline-5,6-dione, a related dione, is achieved through the oxidation of 1,10-phenanthroline (B135089) using a mixture of sulfuric acid, nitric acid, and potassium bromide. chemicalbook.com The reactivity of diones like this compound provides a pathway to construct fused phenanthroline-type ring systems through condensation and cyclization reactions with appropriate nitrogen-containing reagents.

Access to Novel Indole (B1671886) and Benzofuran (B130515) Derivatives

The cyclohexane-1,3-dione moiety is instrumental in building novel benzofuran derivatives. The reaction of cyclohexane-1,3-diones with ninhydrin (B49086) in the presence of iodine and methanol (B129727) leads to the formation of a benzo[b]indeno[2,1-d]furanone skeleton, which involves the aromatization of the cyclohexane ring. researchgate.net Applying this reaction to this compound would produce a complex furanone system incorporating both indenone and naphthalene units. Benzofurans are a significant class of heterocycles found in many natural products and pharmaceuticals. researchgate.netnih.gov

Furthermore, the synthesis of indole derivatives can be achieved from various precursors, and the functional groups within this compound make it a candidate for building complex indole structures. nih.govnih.gov One-pot multicomponent reactions are often employed for the synthesis of substituted indoles. researchgate.net

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, and this compound is an excellent substrate for such transformations. A notable example is the synthesis of acridine-1,8(2H,5H)-dione derivatives. This is achieved through a one-pot reaction of an aldehyde, an amine, and a cyclohexane-1,3-dione derivative. The following table details the synthesis of various acridinedione derivatives using this MCR approach, illustrating the versatility of the cyclohexane-1,3-dione core.

| Aldehyde Component | Amine Component | Cyclohexane-1,3-dione Component | Product Structure Type | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ammonium Acetate | 5,5-Dimethylcyclohexane-1,3-dione (B117516) | Acridine-1,8(2H,5H)-dione | psu.edu |

| 4-Chlorobenzaldehyde | Ammonium Acetate | Cyclohexane-1,3-dione | Substituted Acridine-1,8(2H,5H)-dione | psu.edu |

| 4-Methylbenzaldehyde | Ammonium Acetate | 5,5-Dimethylcyclohexane-1,3-dione | Substituted Acridine-1,8(2H,5H)-dione | psu.edu |

| Benzaldehyde | Aniline | 5,5-Dimethylcyclohexane-1,3-dione | N-Phenyl Acridine-1,8(2H,5H)-dione | psu.edu |

Preparation of Diverse Functionalized Cyclic and Acyclic Organic Compounds

Beyond its use in forming heterocyclic systems, this compound is a precursor for a variety of other functionalized molecules. Cyclohexane-1,3-diones are known to be versatile intermediates for creating value-added organic compounds. google.com For instance, they can be used to synthesize substituted 1,3-diazacyclohexane derivatives through condensation reactions. nih.gov The dione functionality can also be manipulated to introduce other groups or to build different types of cyclic frameworks, such as functionalized cyclobutane-fused naphthalenes through cascade reactions. researchgate.net The core structure is also found in various other cyclohexane derivatives with different substituents at the 5-position, such as isopropyl, isobutyl, and cyclopropyl (B3062369) groups, indicating its broad utility in creating diverse cyclic structures. nih.govnih.gov

Utility in the Synthesis of Natural Product Analogs

The structural motif of this compound is found within the broader class of 5-arylcyclohexane-1,3-diones, which are key intermediates in the synthesis of analogs of biologically active natural products. google.comgoogle.com The combination of the cyclohexane-1,3-dione core with an aromatic substituent is a common feature in molecules with herbicidal and plant growth regulating properties. google.com The synthesis of naphthalene-1,4-dione analogs, which have shown anticancer activity, often involves multi-step sequences where a functionalized cyclic core is a key building block. nih.gov The versatility of the cyclohexane-1,3-dione structure allows for modifications that can mimic the core of various natural products, making compounds like this compound valuable starting points for developing new therapeutic agents.

Advanced Topics and Future Research Directions

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy and Selectivity

The pursuit of green and efficient chemical processes is a cornerstone of modern synthetic chemistry. For a compound like 5-(naphthalen-1-yl)cyclohexane-1,3-dione, future research will undoubtedly focus on developing synthetic routes that are not only high-yielding but also adhere to the principles of atom economy and sustainability. Current methods for synthesizing substituted cyclohexane-1,3-diones often involve multi-step sequences that may generate significant waste.

Future synthetic strategies are expected to move towards one-pot or tandem reactions that minimize intermediate purification steps, solvent usage, and energy consumption. A promising avenue is the refinement of consecutive Michael-Claisen processes, which can construct the cyclohexane-1,3-dione core from simple precursors in a single pot. google.comorganic-chemistry.org The development of catalytic systems, particularly those using earth-abundant metals like manganese, for dehydrogenative coupling reactions could also provide a highly atom-economical route to this and related compounds. nih.gov Such processes, which produce only hydrogen gas as a byproduct, are environmentally benign and highly efficient. nih.gov

| Synthetic Strategy | Potential Precursors | Key Advantages | Relevant Research |

| Catalytic Michael-Claisen | Naphthalene-containing chalcone (B49325) and a malonic ester derivative | High convergence, potential for one-pot synthesis | google.comorganic-chemistry.org |

| Manganese-Catalyzed Dehydrogenation | A diol and an amine | High atom economy, use of earth-abundant metal | nih.gov |

| Gaseous Phase Cyclization | Delta-keto esters | Potential for continuous flow processes | google.com |

Further Exploration of Stereoselective Syntheses for Complex Chiral Analogs

The introduction of chirality into the this compound scaffold opens up a vast chemical space for the development of new therapeutic agents and chiral ligands. The stereocenter at the C5 position, bearing the naphthalene (B1677914) group, can significantly influence the biological activity and material properties of its derivatives. Therefore, the development of robust stereoselective synthetic methods is a critical area for future research.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of cyclic compounds. Future work will likely explore the use of chiral amines or N-heterocyclic carbenes (NHCs) to catalyze the enantioselective Michael addition that forms the carbon skeleton. beilstein-journals.org Desymmetrization of prochiral diketones is another elegant strategy that could be applied to create complex, multi-stereocenter analogs of this compound. nih.gov These methods could provide access to a range of diastereomers and enantiomers with high purity, which is essential for structure-activity relationship studies. beilstein-journals.orgnih.gov

Chemo- and Regioselectivity Control in Advanced Derivatization Reactions

The this compound scaffold possesses multiple reactive sites, including the two carbonyl groups, the active methylene (B1212753) position (C2), and the naphthalene ring. Controlling the chemo- and regioselectivity of derivatization reactions is paramount to harnessing the synthetic potential of this molecule. Future research will focus on developing highly selective methods to functionalize specific positions on the molecule, allowing for the creation of a diverse range of analogs.

For instance, selective enolization and subsequent reaction at either the C2 or C4 positions can lead to different classes of compounds. wikipedia.org Ligand-controlled catalysis, particularly with transition metals like cobalt, could enable divergent cycloaddition reactions, leading to either [4+2] or [2+2] cycloadducts with high selectivity. nih.govresearchgate.netdigitellinc.com This would allow for the construction of complex polycyclic systems based on the this compound core.

| Reaction Type | Target Site | Potential Outcome | Key Challenge |

| Alkylation | C2-position | Introduction of diverse functional groups | Controlling mono- vs. di-alkylation |

| Knoevenagel Condensation | C2-methylene | Formation of exocyclic double bonds | Ensuring selective reaction at C2 |

| Cycloaddition | Enone system | Construction of fused ring systems | Controlling regio- and stereoselectivity |

Integration of Advanced Computational Design in Synthetic Strategy Development

The integration of computational chemistry into the design of synthetic routes is becoming increasingly indispensable. For a molecule like this compound, density functional theory (DFT) and other computational methods can provide invaluable insights into its electronic structure, reactivity, and the transition states of potential reactions. researchgate.netnih.gov

Future research will likely employ computational modeling to:

Predict the most favorable sites for electrophilic and nucleophilic attack, guiding the development of regioselective reactions.

Screen potential catalysts for stereoselective syntheses, reducing the experimental effort required for optimization.

Elucidate reaction mechanisms, providing a deeper understanding of how to control reaction outcomes.

Design novel derivatives with specific electronic or optical properties based on theoretical calculations. nih.gov

This in-silico approach will accelerate the discovery of new reactions and molecules, making the research and development process more efficient and cost-effective.

Mechanistic Elucidation of Novel Transformations and Rearrangements

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. The cyclohexane-1,3-dione scaffold is known to undergo interesting rearrangements under certain conditions. nih.gov Future research on this compound will likely involve detailed mechanistic studies of its transformations.

This could include investigations into:

The mechanism of metal-catalyzed oxidations and rearrangements of its enol forms. nih.gov

The pathways of tandem reactions, to better understand how to control the formation of complex products.

The role of non-covalent interactions, such as π-π stacking involving the naphthalene ring, in directing the stereochemical outcome of reactions.

These studies will not only expand the synthetic utility of this compound but also contribute to the fundamental understanding of organic reaction mechanisms.

Combinatorial Approaches to Library Synthesis Based on the this compound Scaffold

The this compound core is an ideal scaffold for combinatorial chemistry, a strategy for rapidly generating large libraries of related compounds for high-throughput screening. nih.govijpsr.com Future research in this area will focus on developing solid-phase or solution-phase parallel synthesis methods to create diverse libraries of derivatives. slideshare.net

By systematically varying the substituents at different positions on the scaffold, it will be possible to explore a vast chemical space and identify compounds with desirable biological or material properties. For example, libraries could be generated by reacting the core scaffold with a diverse set of aldehydes, amines, and other building blocks. nih.gov This approach is particularly powerful for drug discovery, where the screening of large and diverse libraries is often the first step in identifying new therapeutic leads.

| Library Type | Diversification Strategy | Potential Applications |

| Substituted Acridinediones | Reaction with various aldehydes and amines | Anticancer, antimicrobial agents |

| Fused Heterocycles | Cyclocondensation with bifunctional reagents | Materials with novel optical properties |

| Chiral Ligands | Stereoselective functionalization | Asymmetric catalysis |

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 5-(naphthalen-1-yl)cyclohexane-1,3-dione, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via multicomponent reactions (MCRs). For example, a 3-component reaction (3-CR) involving malonodinitrile, 4-methoxy-benzaldehyde, and this compound under reflux conditions in ethanol yields chromene derivatives . Optimization includes temperature control (60–80°C), solvent selection (polar aprotic solvents enhance reactivity), and stoichiometric ratios (e.g., 1:1:1 molar equivalents). Microwave-assisted synthesis can improve reaction efficiency and purity .

Q. How can purification and characterization of this compound derivatives be effectively performed?

- Methodology : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Characterization relies on NMR (¹H/¹³C), HRMS, and X-ray crystallography to confirm regiochemistry and stereochemistry. For example, crystal structures of cyclohexane-1,3-dione derivatives reveal envelope conformations and hydrogen-bonding networks critical for stability .

Q. What safety precautions are essential when handling this compound in the lab?

- Guidelines : Avoid inhalation, skin contact, and ingestion. Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound may release harmful degradation products under high temperatures. Safety data sheets (SDS) for analogous diones highlight risks such as respiratory irritation (H333) and skin sensitivity (H313) .

Q. How does enzymatic degradation of cyclohexane-1,3-dione derivatives occur, and what are the implications for metabolic studies?

- Mechanism : Cyclohexane-1,3-dione hydrolase catalyzes ring-opening hydrolysis to form 5-oxohexanoate. This enzyme is highly substrate-specific and does not act on other cyclic diones, making it useful for studying enzymatic selectivity and biodegradation pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological targets?

- SAR Strategy : Modifications at the 4- and 7-positions of the core scaffold enhance selectivity. For instance, substituting the naphthyl group with electron-withdrawing groups (e.g., -CF₃) improves binding affinity to EAAT1 transporters. Computational docking (e.g., AutoDock Vina) predicts interactions with active sites, validated by in vitro assays (IC₅₀ values in nM range) .

Q. What heterocyclic systems can be synthesized using this compound as a precursor?

- Synthetic Routes : React with aromatic amines (e.g., aniline derivatives) to form aminomethylene intermediates, followed by Gewald’s thiophene synthesis using elemental sulfur and malononitrile. This yields 6,7-dihydrobenzo[b]thiophenes, which exhibit antimicrobial and antitumor activity . Alternative pathways include cyclocondensation with aldehydes to generate chromene or acridinedione scaffolds .

Q. How can solid-phase synthesis techniques improve the scalability of this compound derivatives?

- Solid-Phase Approach : Immobilize cyclohexane-1,3-dione on polystyrene resin to create a "capture and release" system. Microwave-assisted reactions on this resin enable rapid library synthesis of amides with >95% purity. The resin can be regenerated for multiple cycles, reducing waste and cost .

Q. What computational tools are effective in predicting the physicochemical properties and reactivity of this compound?

- In Silico Methods : DFT calculations (B3LYP/6-31G**) optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps). ADME profiling via SwissADME evaluates bioavailability, while molecular dynamics simulations (e.g., GROMACS) assess protein-ligand stability over time .

Q. How do reaction conditions influence the regioselectivity of this compound in cross-coupling reactions?

- Optimization : Use Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids. Regioselectivity is controlled by ligand choice (e.g., SPhos vs. XPhos) and solvent polarity (DMF > THF). Kinetic studies show that electron-deficient aryl groups couple preferentially at the 4-position of the dione ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.